
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride is a compound with significant importance in various scientific fields. It is a derivative of glutamic acid, an amino acid that plays a crucial role in the central nervous system. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as glutamic acid.
Reaction Conditions: The reaction conditions often involve the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in neurotransmission and its potential therapeutic effects.
Medicine: It is investigated for its potential use in treating neurological disorders and as a diagnostic tool.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors and enzymes in the central nervous system.
Pathways: It influences neurotransmitter release and uptake, modulating synaptic transmission and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Glutamic Acid: A precursor to (2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride, glutamic acid is a key neurotransmitter.
Aspartic Acid: Another amino acid with similar properties and functions in the central nervous system.
GABA (Gamma-Aminobutyric Acid): A neurotransmitter with inhibitory effects, contrasting with the excitatory effects of glutamic acid derivatives.
Uniqueness
This compound is unique due to its specific structure and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
Properties
CAS No. |
412052-24-5 |
|---|---|
Molecular Formula |
C6H12ClNO5 |
Molecular Weight |
213.61 g/mol |
IUPAC Name |
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO5.ClH/c7-6(3-8,5(11)12)2-1-4(9)10;/h8H,1-3,7H2,(H,9,10)(H,11,12);1H/t6-;/m0./s1 |
InChI Key |
DLONDRAYLRYLPB-RGMNGODLSA-N |
Isomeric SMILES |
C(C[C@](CO)(C(=O)O)N)C(=O)O.Cl |
Canonical SMILES |
C(CC(CO)(C(=O)O)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


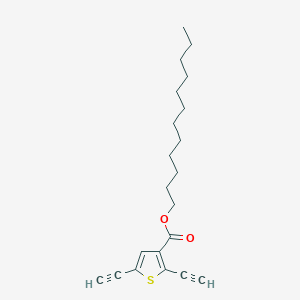
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)

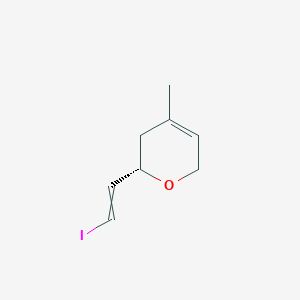
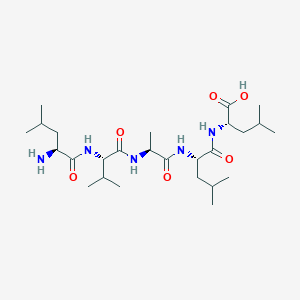
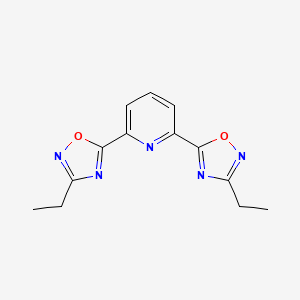
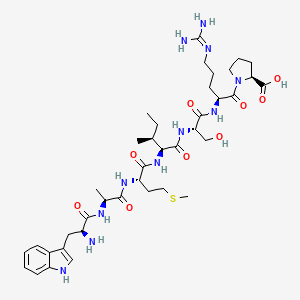
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)

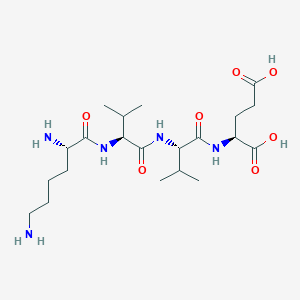
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)

